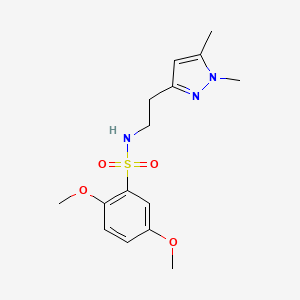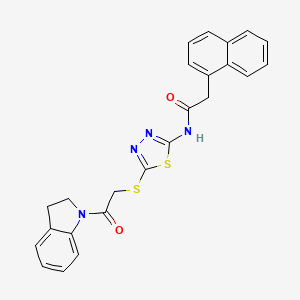
N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Imaging Agents for Angiogenesis
Diaryl ureas with the N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea structure have been explored as potential PET biomarkers for angiogenic processes. These compounds, acting as VEGFR-2/PDGFR dual inhibitors, have shown promise in molecular imaging, particularly in tracking angiogenesis. The synthesis of fluorine-18 labeled variants of these inhibitors enables their use in positron emission tomography (PET) for detailed imaging of angiogenesis related to cancer and other diseases (Ilovich et al., 2008).
Chemosensors for Fluoride Ion
Research into chemosensors has led to the development of compounds based on the N-Phenyl-N'-(3-quinolinyl)urea framework, which exhibit selective and sensitive detection of fluoride ions. These sensors operate through a proton transfer mechanism, showcasing a remarkable ratiometric fluorescent response, making them highly effective for fluoride ion detection in various environmental and biological samples (Jia et al., 2009).
Material Science and Polymer Research
In material science, N,N'-diaryl ureas serve as model systems for studying aggregation phenomena in polymers. Specifically, studies on N,N'-diphenyl urea derivatives have helped in understanding the behavior of poly(phenyleneethynylenes) (PPEs) under various conditions, significantly contributing to the development of materials with tailored optical properties for applications ranging from electronics to biotechnology (Ricks et al., 2004).
Synthesis of Bioactive Compounds
The structure of this compound has inspired the synthesis of novel bioactive compounds, particularly in the pursuit of new anticancer agents. Diaryl urea derivatives have been synthesized with modifications aimed at enhancing their biochemical activity, showing potential as inhibitors for various enzymes and receptors critical in cancer progression (Sadeghian-Rizi et al., 2018).
Sensing and Detection Technologies
Innovations in sensing technologies have also benefited from the chemical properties of diaryl ureas and quinoxalines. Compounds with the this compound skeleton have been employed in the development of fluorescent chemosensors and biosensors, demonstrating applications in environmental monitoring, diagnostic assays, and chemical analysis (Mazumdar et al., 2016).
Propriétés
IUPAC Name |
1-(6,7-dimethylquinoxalin-2-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-10-6-14-15(7-11(10)2)21-16(9-19-14)22-17(23)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOGMMJBVUXMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2588363.png)
![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)


![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2588369.png)
![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)
![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)
![Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate](/img/structure/B2588385.png)
